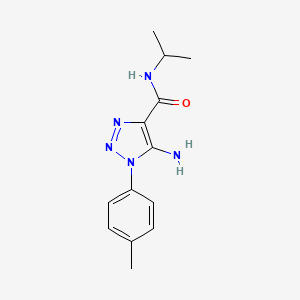
5-amino-N-isopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-N-isopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest in the synthesis of peptidomimetics or biologically active compounds. Its structure incorporates a triazole ring, which is a versatile scaffold for developing molecules with significant biological activities. The compound's synthesis and properties are influenced by its functional groups and molecular structure, which contribute to its reactivity and potential as a precursor in various chemical reactions.
Synthesis Analysis
The synthesis of compounds related to 5-amino-1,2,3-triazole-4-carboxylates, including this compound, can involve ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides. This method provides a protected version of the triazole amino acid with complete regiocontrol, avoiding the Dimroth rearrangement, which can be a challenge in synthesizing such molecules (Ferrini et al., 2015).
Molecular Structure Analysis
Molecular structure analysis of triazole derivatives, including the compound , often involves X-ray diffraction crystallography to determine the crystal structure. This analysis provides insights into the molecule's conformation, stabilization by intermolecular hydrogen bonding, and the spatial arrangement of its functional groups, which are crucial for understanding its reactivity and interaction with other molecules.
Chemical Reactions and Properties
The chemical reactivity of 5-amino-1,2,3-triazole derivatives is influenced by the presence of the amino group and the triazole ring. These compounds can undergo various chemical reactions, including acylation, amidation, and cyclization, to yield a wide range of derivatives with potential biological activities. The Dimroth rearrangement is a notable reaction that can occur in triazole compounds, affecting their chemical properties and synthesis strategies (Sutherland & Tennant, 1971).
Propiedades
IUPAC Name |
5-amino-1-(4-methylphenyl)-N-propan-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-8(2)15-13(19)11-12(14)18(17-16-11)10-6-4-9(3)5-7-10/h4-8H,14H2,1-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTKIGNDWZIOBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4999981.png)
![5-[(5-phenyl-2-furyl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4999985.png)
![6-(4-hydroxy-1-piperidinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B4999998.png)
![2-{4-[(4-methylbenzyl)oxy]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5000013.png)
![{5-[(5-methyl-2-thienyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5000020.png)
![N-[1-(2-adamantyl)ethyl]benzenesulfonamide](/img/structure/B5000036.png)
![4-[3-(2,5-dimethylphenoxy)propyl]morpholine](/img/structure/B5000043.png)
![3-(4-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B5000044.png)
![methyl 2-({N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5000050.png)

![3,11-diphenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5000070.png)
![ethyl N-{[4-(acetylamino)phenyl]sulfonyl}glycinate](/img/structure/B5000086.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5000090.png)